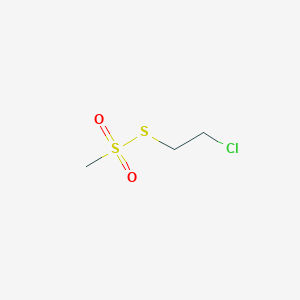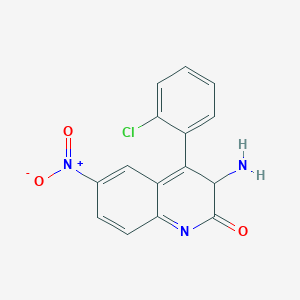
Uridine, 5-amino-, hydrochloride (6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 5-amino-, hydrochloride (6CI) is a derivative of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-amino-, hydrochloride (6CI) typically involves the modification of uridine through the introduction of an amino group at the 5-position. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions.
Industrial Production Methods
Industrial production of Uridine, 5-amino-, hydrochloride (6CI) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 5-amino-, hydrochloride (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be used for further research and development in medicinal chemistry and synthetic biology .
Aplicaciones Científicas De Investigación
Uridine, 5-amino-, hydrochloride (6CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and nucleoside analogs.
Biology: Plays a role in cellular metabolism and nucleic acid synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of Uridine, 5-amino-, hydrochloride (6CI) involves its incorporation into nucleic acids, where it can influence various biochemical pathways. The compound targets specific enzymes and receptors involved in nucleoside metabolism, leading to changes in cellular function and energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Uridine, 5-amino-, hydrochloride (6CI) include other uridine derivatives such as:
5-Fluorouridine: A fluorinated derivative used in cancer treatment.
5-Bromouridine: A brominated derivative used in biochemical research.
5-Iodouridine: An iodinated derivative with potential antiviral properties.
Uniqueness
Uridine, 5-amino-, hydrochloride (6CI) is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16ClN3O6 |
|---|---|
Peso molecular |
297.69 g/mol |
Nombre IUPAC |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1 |
Clave InChI |
KITVWOPKPPLIOQ-MLQGJSBVSA-N |
SMILES isomérico |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl |
SMILES canónico |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)


![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)


![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)

![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)


